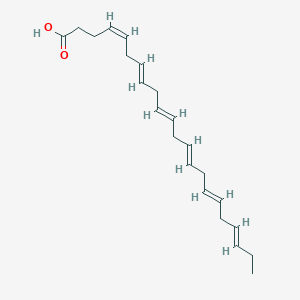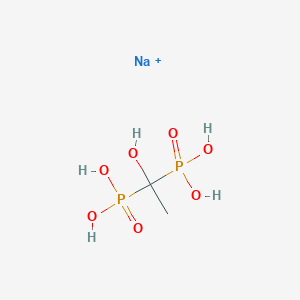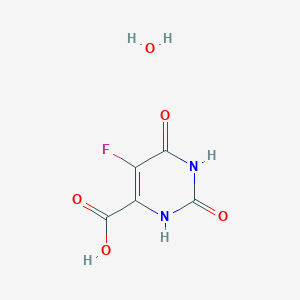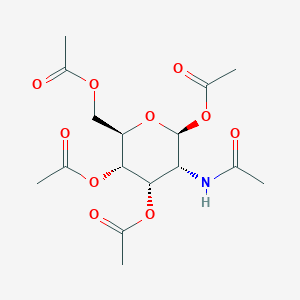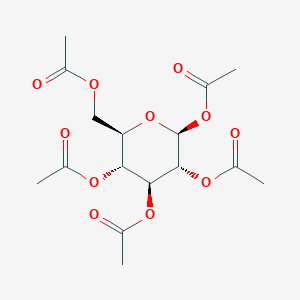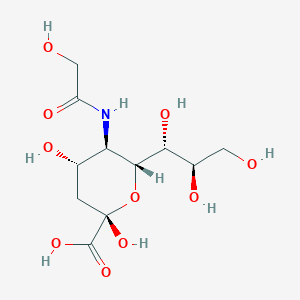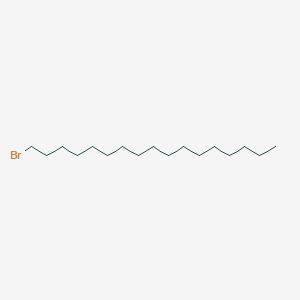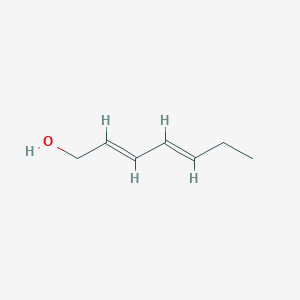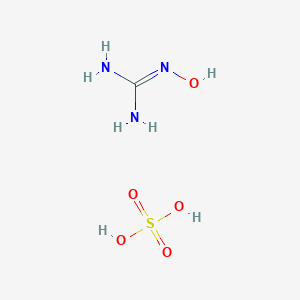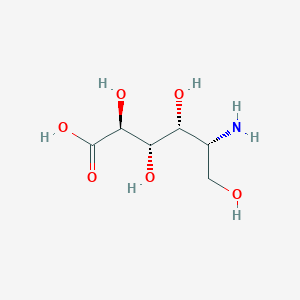
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related amino acids, such as (2S,5R)-5-hydroxylysine, a component unique to collagen and collagen-like proteins, demonstrates the complex methodologies involved in constructing such compounds. These methods often involve asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones, showcasing the intricacies of synthesizing amino acids with multiple hydroxyl groups and chirality centers (Marin et al., 2002).
Molecular Structure Analysis
The detailed structural analysis of amino acids related to (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid often involves elementary analysis, optical rotation, TLC, IR, NMR spectra, and catalytic hydrogenation. Such analyses confirm the specific configurations and structural features crucial for their biological and chemical functionalities (Hatanaka et al., 1999).
Chemical Reactions and Properties
Amino acids with similar structural complexity engage in a variety of chemical reactions, including Evans' asymmetric alkylation and anti-selective asymmetric hydrogenation. These reactions are pivotal for introducing chirality and functional groups, which are essential for the amino acid's reactivity and subsequent applications (Ohtaka et al., 2013).
Physical Properties Analysis
The physical properties of such amino acids, including solubility, melting points, and specific optical rotations, are determined by their unique molecular structures. These properties are crucial for understanding the compound's behavior in different environments and applications, although specific studies on (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid's physical properties are not directly mentioned in the research available.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are informed by the amino acid's functional groups and stereochemistry. For example, studies on related compounds like 6-aminohexanoic acid highlight its significance in chemical synthesis and its role as a linker in biologically active structures, which can provide insights into the chemical behavior of (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid (Markowska et al., 2021).
科学研究应用
Synthesis and Derivatives
- Research has shown the potential for synthesizing enantiopure derivatives of amino-hydroxy acids, including (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids and similar compounds, using L-aspartic and L-glutamic acids. This indicates a broad utility in producing stereochemically complex molecules (J. Andrés et al., 2003).
Biochemical Studies in Fungi
- In a study focusing on nitrogen compounds in fungi, compounds like (2R)-2-amino-6-hydroxy-4-hexynoic acid were isolated and characterized from Amanita miculifera. This highlights the presence of structurally related amino acids in natural sources (S. Hatanaka et al., 1999).
Amino Acid Synthesis for Medical Research
- The synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen, demonstrates the importance of such amino acids in medical and biochemical research. This amino acid and its derivatives play crucial roles in the study of proteins and collagen (J. Marin et al., 2002).
Role in Structural Studies of Molecules
- The use of 6-aminohexanoic acid, a compound with structural similarities, underscores the significance of hydrophobic, flexible amino acids in the synthesis of peptides and in various biochemical applications, including in the nylon industry and as linkers in biologically active structures (A. Markowska et al., 2021).
Novel Amino Acid Synthesis for Peptide Research
- Research on the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are structurally related to the compound , shows their potential in designing probes and medicinal chemistry due to their distinct conformational preferences. This exemplifies the relevance of such amino acids in peptide and protein research (C. M. Tressler & N. J. Zondlo, 2014).
属性
CAS 编号 |
62362-63-4 |
|---|---|
产品名称 |
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid |
分子式 |
C₆H₁₁NO₅ |
分子量 |
195.17 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |
InChI 键 |
TWRBLFYGIMLXMO-MBMOQRBOSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)N)O |
规范 SMILES |
C(C(C(C(C(C(=O)O)O)O)O)N)O |
同义词 |
D-Mannolactam; D-Mannonolactam; Nojirimycin B Lactam; (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidinone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
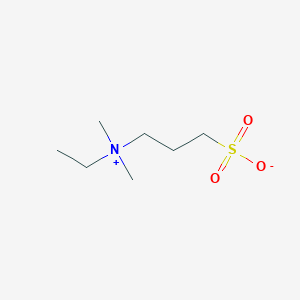

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
